(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone
Description
The compound (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone features a hybrid structure combining a benzo[d][1,3]dioxol-substituted pyrrolidine moiety linked via a methanone bridge to a 3-(2-chlorophenyl)-5-methylisoxazole group.
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4/c1-13-20(21(24-29-13)16-4-2-3-5-17(16)23)22(26)25-9-8-15(11-25)14-6-7-18-19(10-14)28-12-27-18/h2-7,10,15H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIAWOZZKIDCGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(C3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone , also known by its IUPAC name, exhibits significant biological activity, particularly in the fields of oncology and neuropharmacology. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies.
- Molecular Formula : C19H16ClN2O4
- Molecular Weight : 364.39 g/mol
- CAS Number : 2034341-22-3
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate both the benzo[d][1,3]dioxole and isoxazole moieties. The synthetic pathway often includes:
- Formation of the pyrrolidine ring.
- Introduction of the benzo[d][1,3]dioxole group.
- Coupling with the isoxazole derivative.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to benzo[d][1,3]dioxole derivatives. For instance, a study on thiourea derivatives incorporating benzo[d][1,3]dioxole showed significant cytotoxic effects against various cancer cell lines (HepG2, HCT116, MCF-7) with IC50 values lower than standard chemotherapeutic agents like doxorubicin . The mechanisms involved include:
- EGFR Inhibition : Compounds similar to the target compound have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial for tumor growth and survival.
- Apoptosis Induction : Studies indicated that these compounds can induce apoptosis through mitochondrial pathways by modulating proteins such as Bax and Bcl-2 .
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity exhibited by derivatives of benzo[d][1,3]dioxole. In a study involving pyrrolidinone derivatives, certain compounds demonstrated protective effects against seizures in animal models with promising ED50 values . The proposed mechanism includes:
- Sodium Channel Modulation : Compounds were found to inhibit voltage-gated sodium channels (Na v1.1), which are critical in controlling neuronal excitability.
Research Findings and Case Studies
Comparison with Similar Compounds
Antimicrobial and Antibacterial Potential:
- Compound 4c exhibited strong antimicrobial activity, attributed to the hydroxyl-piperidine group enhancing solubility and membrane penetration .
- Thiazole-containing analog demonstrated antibacterial efficacy (MIC ≤ 1 µg/mL against Gram-positive strains), likely due to the thiazole ring’s role in disrupting bacterial cell wall synthesis.
- Pyrazoline derivatives (e.g., ) showed moderate-to-high antimicrobial activity, with substituents like furan-2-yl influencing potency through hydrophobic interactions.
Physicochemical Comparisons:
- Solubility : Hydroxyl-piperidine in 4c improves aqueous solubility, whereas the target compound’s chlorophenyl group may reduce it, necessitating formulation optimization.
- Stability : Benzo[d][1,3]dioxol groups in all analogs confer metabolic stability by resisting oxidative degradation .
Structural-Activity Relationship (SAR) Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
